molecular formula C8H14N2O2 B8580406 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

Cat. No. B8580406
M. Wt: 170.21 g/mol
InChI Key: WAMXOVNLFIASSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04985569

Procedure details

To a homogenous solution of 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (1.00 g, 5.88 mmol) and NaOH (0.235 g (5.88 mmol) in 5 ml of ethanol, 0.40 g of Raney nickel were added to stir the mixture under hydrogen atmosphere at 20° C. for 12 hours. The catalyst was filtered off, and then the filtrate was poured into 33% HCl/ipropanol (5.0 ml) below 20° C. The reaction mixture was evaporated to dryness to give crude crystal. The crude crystal was suspended in toluene (5.0 ml) and to the suspension was introduced NH3 gas to stir at 20° C. for 12 hours. The precipitate was filtered off and the filtrate was evaporated to afford 716 mg of the desired compound (Yield: 86.9%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
86.9%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][C:5]12[CH2:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:7][CH2:6]2)([O-])=O.[OH-].[Na+].N>C(O)C.[Ni].C1(C)C=CC=CC=1>[NH2:1][CH2:4][C:5]12[CH2:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:7][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])CC12CCCN2CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
to stir the mixture under hydrogen atmosphere at 20° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was poured into 33% HCl/ipropanol (5.0 ml) below 20° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude crystal
STIRRING
Type
STIRRING
Details
to stir at 20° C. for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC12CCCN2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 716 mg
YIELD: PERCENTYIELD 86.9%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.